molecular formula C13H10N4O B292062 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole

3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole

Cat. No. B292062
M. Wt: 238.24 g/mol
InChI Key: PBFHGUIUDKUYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promise as a potential therapeutic agent due to its unique chemical structure and diverse biological activities. In

Scientific Research Applications

The unique chemical structure of 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole has led to its investigation in various scientific research applications. This compound has shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, this compound has been shown to interact with DNA, potentially leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole has a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit angiogenesis. Additionally, this compound has been shown to have antioxidant properties, potentially protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole in lab experiments include its unique chemical structure and diverse biological activities. However, there are also limitations to using this compound. One limitation is its potential toxicity, as studies have shown that high concentrations of this compound can be cytotoxic. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole. One direction is the investigation of the potential therapeutic applications of this compound, including its use as an anticancer or anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved biological activities.

Synthesis Methods

The synthesis of 3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole can be achieved through a variety of methods, including condensation reactions and cyclization reactions. One of the most common synthesis methods involves the reaction of 2-aminobenzimidazole with 1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H10N4O/c1-2-4-9-8(3-1)5-6-10-11(9)15-16-12(10)13-17-14-7-18-13/h1-4,7H,5-6H2,(H,15,16)

InChI Key

PBFHGUIUDKUYJS-UHFFFAOYSA-N

SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C4=NN=CO4

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C4=NN=CO4

Origin of Product

United States

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